molecular formula C19H22N8 B12212395 {4-Amino-6-[(4-(2-pyridyl)piperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine

{4-Amino-6-[(4-(2-pyridyl)piperazinyl)methyl](1,3,5-triazin-2-yl)}phenylamine

Cat. No.: B12212395
M. Wt: 362.4 g/mol
InChI Key: RBUVCFDMCDBVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine is a complex organic compound that features a triazine ring, a piperazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazine ring.

Scientific Research Applications

{4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-Amino-6-(4-(2-pyridyl)piperazinyl)methyl}phenylamine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its potential as a bioactive compound.

Properties

Molecular Formula

C19H22N8

Molecular Weight

362.4 g/mol

IUPAC Name

2-N-phenyl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H22N8/c20-18-23-16(24-19(25-18)22-15-6-2-1-3-7-15)14-26-10-12-27(13-11-26)17-8-4-5-9-21-17/h1-9H,10-14H2,(H3,20,22,23,24,25)

InChI Key

RBUVCFDMCDBVCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.